molecular formula C10H13BrN2O2 B14396239 N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea CAS No. 88465-72-9

N'-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea

Cat. No.: B14396239
CAS No.: 88465-72-9
M. Wt: 273.13 g/mol
InChI Key: CGJFTGNQTNORIZ-UHFFFAOYSA-N
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Description

N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea is an organic compound that features a bromomethyl group attached to a phenyl ring, which is further connected to a methoxy and methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-methylphenyl, using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The resulting 4-(bromomethyl)phenyl derivative is then reacted with N-methoxy-N-methylurea under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a carboxylic acid or aldehyde.

Scientific Research Applications

N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[4-(Bromomethyl)phenyl]-N-methoxy-N-methylurea is unique due to its combination of a bromomethyl group with a methoxy and methylurea moiety

Properties

CAS No.

88465-72-9

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

3-[4-(bromomethyl)phenyl]-1-methoxy-1-methylurea

InChI

InChI=1S/C10H13BrN2O2/c1-13(15-2)10(14)12-9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

CGJFTGNQTNORIZ-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NC1=CC=C(C=C1)CBr)OC

Origin of Product

United States

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